![molecular formula C20H19N3O4 B12587934 4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid CAS No. 645401-62-3](/img/structure/B12587934.png)
4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry . This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid involves several steps. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyrimidine in the presence of a catalyst such as DMAP (4-dimethylaminopyridine). The reaction mixture is stirred at room temperature, followed by the addition of benzoic acid. The final product is obtained after purification and characterization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to the quorum sensing receptors in bacteria, preventing the activation of genes involved in biofilm formation and virulence . In cancer research, it may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid can be compared with other pyrimidine derivatives such as:
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: This compound is used in the preparation of antileukemia agents and has shown potential in the treatment of chronic myelogenous leukemia.
3,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide: Another pyrimidine derivative with similar biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
645401-62-3 |
|---|---|
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[[[4-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-8-7-15(11-18(17)27-2)16-9-10-21-20(23-16)22-12-13-3-5-14(6-4-13)19(24)25/h3-11H,12H2,1-2H3,(H,24,25)(H,21,22,23) |
InChI Key |
OVWPGZOZZVKWNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


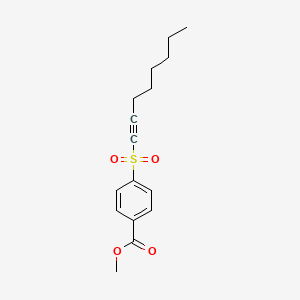
![3-[[2-(4-carboxyphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12587856.png)
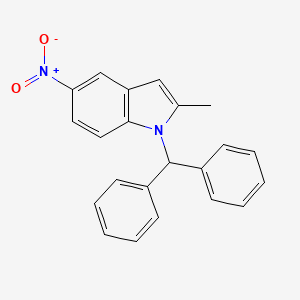
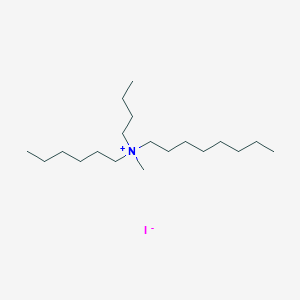
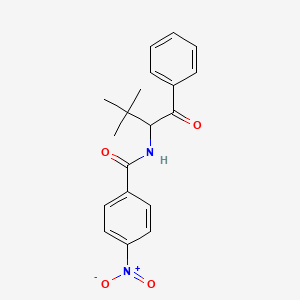
![3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B12587883.png)
![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
![lithium;1-[2-(phenoxy)ethyl]piperidine](/img/structure/B12587901.png)
![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)
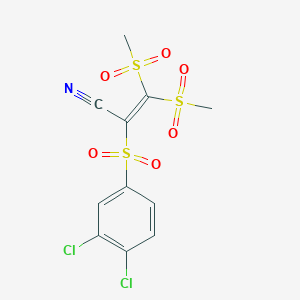
![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)
